molecular formula C7H8N2O3S B074759 3-Sulfamoylbenzamid CAS No. 1576-42-7

3-Sulfamoylbenzamid

Katalognummer: B074759
CAS-Nummer: 1576-42-7
Molekulargewicht: 200.22 g/mol
InChI-Schlüssel: AJVBPNRMKNARPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Sulfamoylbenzamide is an organic compound with the molecular formula C7H8N2O3S It is a derivative of benzamide, characterized by the presence of a sulfamoyl group (-SO2NH2) attached to the benzene ring

Wissenschaftliche Forschungsanwendungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-sulfamoylbenzamide typically involves the reaction of 3-aminobenzamide with sulfamoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Aminobenzamide+Sulfamoyl chloride3-Sulfamoylbenzamide+HCl\text{3-Aminobenzamide} + \text{Sulfamoyl chloride} \rightarrow \text{3-Sulfamoylbenzamide} + \text{HCl} 3-Aminobenzamide+Sulfamoyl chloride→3-Sulfamoylbenzamide+HCl

Industrial Production Methods: In an industrial setting, the production of 3-sulfamoylbenzamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: 3-Sulfamoylbenzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Wirkmechanismus

The mechanism of action of 3-sulfamoylbenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. In the context of hepatitis B virus, it modulates capsid assembly by binding to the core protein, thereby inhibiting viral replication .

Biologische Aktivität

3-Sulfamoylbenzamide is a compound that has garnered attention in recent years for its diverse biological activities, particularly as a selective inhibitor of human NTPDases and its potential applications in treating various diseases. This article synthesizes findings from multiple studies, highlighting the compound's mechanisms of action, structure-activity relationships (SAR), and its implications in pharmacology.

Overview of 3-Sulfamoylbenzamide

3-Sulfamoylbenzamide belongs to a class of compounds known as sulfamoylbenzamides, which are derivatives of sulfonamides. These compounds have been shown to exhibit significant biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties.

The primary mechanism through which 3-sulfamoylbenzamide exerts its biological effects is by inhibiting human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) enzymes. These enzymes play crucial roles in purinergic signaling by hydrolyzing extracellular nucleotides, thus regulating various physiological processes.

Inhibition of h-NTPDases

Recent studies have demonstrated that 3-sulfamoylbenzamide and its derivatives can selectively inhibit different isoforms of h-NTPDases. The most potent derivative identified was found to have an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1, showcasing its potential as a therapeutic agent for conditions associated with dysregulated purinergic signaling .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-sulfamoylbenzamide is essential for optimizing its efficacy and selectivity. The following table summarizes key derivatives and their respective IC50 values against various h-NTPDase isoforms:

Compoundh-NTPDase1 IC50 (μM)h-NTPDase2 IC50 (μM)h-NTPDase3 IC50 (μM)h-NTPDase8 IC50 (μM)
3a2.88 ± 0.081.49 ± 0.515.34 ± 0.73-
3f-Sub-micromolar--
3i--0.72 ± 0.11-
3j-Sub-micromolar--

The SAR studies indicated that modifications to the benzamide structure significantly influence inhibitory potency. For instance, the introduction of halogen atoms or specific functional groups can enhance binding affinity to the enzyme's active site, thereby increasing inhibitory activity .

Biological Activities Beyond Enzyme Inhibition

In addition to its role as an h-NTPDase inhibitor, research has highlighted other biological activities associated with sulfamoylbenzamide derivatives:

  • Anti-Cancer Properties : Certain derivatives have shown promising results in inhibiting cancer cell proliferation. For example, one study reported that a sulfamoyl-salicylamide derivative exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, primarily through mechanisms involving tubulin polymerization inhibition and cell cycle arrest .
  • Topical Applications : Some sulfamoyl-benzamide derivatives have been evaluated for their effectiveness as topical carbonic anhydrase inhibitors, demonstrating affinity comparable to established clinical drugs in both in vitro and in vivo settings .

Case Studies and Research Findings

Several case studies illustrate the compound's potential therapeutic applications:

  • Neuroinflammation : A study explored the effects of sulfamoyl-benzamide derivatives on neuroinflammatory pathways mediated by NLRP3 inflammasomes. The findings suggest these compounds could serve as novel treatments for neurodegenerative diseases characterized by inflammation .
  • Cardiovascular Effects : Research on benzenesulfonamide derivatives indicated their ability to modulate coronary resistance through calcium channel inhibition, suggesting potential cardiovascular applications .

Eigenschaften

IUPAC Name

3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVBPNRMKNARPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546249
Record name 3-Sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1576-42-7
Record name 3-Sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Sulfamoylbenzamide
Reactant of Route 2
Reactant of Route 2
3-Sulfamoylbenzamide
Reactant of Route 3
Reactant of Route 3
3-Sulfamoylbenzamide
Reactant of Route 4
Reactant of Route 4
3-Sulfamoylbenzamide
Reactant of Route 5
3-Sulfamoylbenzamide
Reactant of Route 6
3-Sulfamoylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.